REACTION_CXSMILES
|
[CH:1]1([C:7]([N:9]2[CH2:14][C:13](=[O:15])[N:12]([CH2:16][CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:11](=[O:24])[CH2:10]2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].O.ClCCl>C(O)C>[CH:1]1([C:7]([N:9]2[CH2:10][C:11](=[O:24])[N:12]([CH2:16][CH2:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:13]([OH:15])[CH2:14]2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
cupric chloride
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0° C.
|
Type
|
WAIT
|
Details
|
left for 45 minutes at 0° C
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
is destroyed
|
Type
|
ADDITION
|
Details
|
by adding acetone
|
Type
|
FILTRATION
|
Details
|
The insoluble salts are filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over dry sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue which is obtained
|
Type
|
FILTRATION
|
Details
|
is purified by filtration on a silica bed (elutrient: ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(=O)N1CC(N(C(C1)=O)CCC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |